6-Fluorochroman-4-one
Overview
Description
6-Fluoro-4-chromanone is a fluorinated heterocyclic compound . It has been utilized in hydantoin synthesis of irreversible aldose reductase inhibitors . It has also been tested in the specific synthetic route for the preparation of organically modified xerogel .
Synthesis Analysis
6-Fluoro-4-chromanone has been used in the synthesis of irreversible aldose reductase inhibitors . It has also been used in the specific synthetic route for the preparation of organically modified xerogel . The compound is a benzene-fused dihydropyran with a fluorine and a ketone substituent . The fluorine group enhances the lipophilicity of 6-fluoro-4-chromanone, and also favors further functionalization via nucleophilic aromatic substitution .Molecular Structure Analysis
6-Fluoro-4-chromanone is a fluorinated heterocyclic compound that is a benzene-fused dihydropyran with a fluorine and a ketone substituent . The fluorine group enhances the lipophilicity of 6-fluoro-4-chromanone, and also favors further functionalization via nucleophilic aromatic substitution .Chemical Reactions Analysis
The ketone substituent supports functionalization through an aldol reaction . 6-Fluoro-4-chromanone is also used as an enzyme inhibitor such as Sirtuin 2 (an enzyme related to aging diseases) . 6-Fluoro-4-chromanone can be fully aromatized in an oxidation reaction catalyzed by iodine, to expand its application to DSSCs .Scientific Research Applications
Synthesis and Chemical Applications
- 6-Fluorochroman-4-one derivatives have been synthesized for various applications. For instance, (R)- and (S)-6-fluorochroman-2-carboxylic acids were synthesized from p-fluorophenol, highlighting the compound's versatility in creating optically active compounds (Yang et al., 2005).
- Chroman bearing heterocyclic compounds, including 1,2,4-triazoles and thiazolidinones with 6-fluorochroman nucleus, were designed and synthesized, showing the adaptability of 6-fluorochroman-4-one in creating novel heterocyclic compounds (Vekariya et al., 2014).
Photophysical Properties and Fluorescence Imaging
- The compound has been utilized in developing fluorogenic and fluorochromic probes. For example, a study explored the fluorogenic properties of cinnoline-4-amine in water, which is related to the fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine, suggesting applications in biological and analytical fields (Danilkina et al., 2021).
- A related compound, 6-N,N-dimethylamino-2,3-naphthalimide, demonstrated valuable fluorescent properties as a biological probe, with potential for monitoring protein-protein interactions, indicative of the broader applications of 6-Fluorochroman-4-one derivatives in fluorescence imaging (Vázquez et al., 2005).
Other Applications
- Derivatives of 6-Fluorochroman-4-one have been explored in other contexts, like the synthesis of 4-amino-1,8-naphthalimide derivatives for ZnO nanoparticles, demonstrating the compound's potential in nanoparticle interaction and optical sensing applications (Bekere et al., 2013).
- Also, the molecular structures and photophysical properties of compounds related to 6-Fluorochroman-4-one, such as 6H-phenanthro[4,5-cde]pyreno[4',5':4,5]imidazo[1,2-a]azepin-6-one, have been investigated, revealing their mechanofluorochromic properties and potential in organic fluorophores (Shahrokhi & Zhao, 2019).
Safety And Hazards
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes and get medical attention . If inhaled, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration and get medical attention . If ingested, clean mouth with water and get medical attention .
properties
IUPAC Name |
6-fluoro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBIJZMIGAZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217035 | |
Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochroman-4-one | |
CAS RN |
66892-34-0 | |
Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66892-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066892340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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